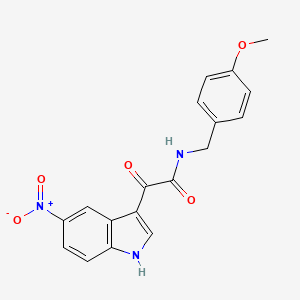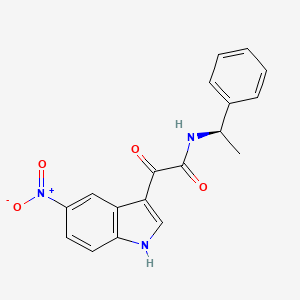
(R)-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a nitro group at the 5-position of the indole ring and an acetamide group, making it a potential candidate for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Nitration: The indole core undergoes nitration to introduce the nitro group at the 5-position. This step usually involves the use of nitric acid and sulfuric acid under controlled conditions.
Acylation: The nitrated indole is then subjected to acylation to introduce the acetamide group. This step involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, at positions other than the 5-nitro group.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 5-amino-1H-indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Hydrolysis: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes involving indole derivatives and nitro compounds.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Applications in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitroindole: A simpler analog with similar nitro functionality.
N-phenylethylacetamide: Lacks the indole core but shares the acetamide group.
Indole-3-acetamide: Contains the indole core and acetamide group but lacks the nitro group.
Uniqueness
®-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is unique due to the combination of the nitro group, indole core, and chiral acetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKKJKQZHHPPDR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

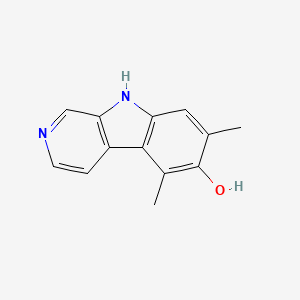
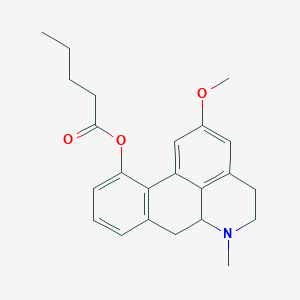
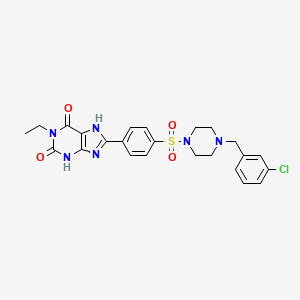
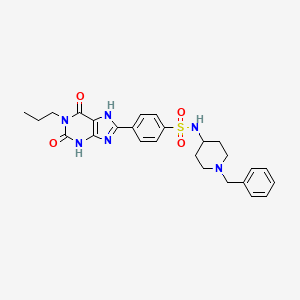
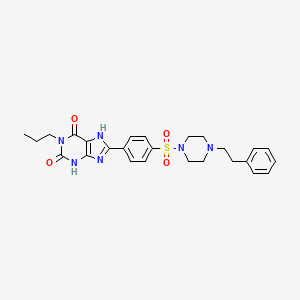
![2-[[6-[4-(2-Methoxyphenyl)-1-piperazinyl]hexyl]thio]benzothiazole](/img/structure/B10793138.png)
![8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione](/img/structure/B10793145.png)
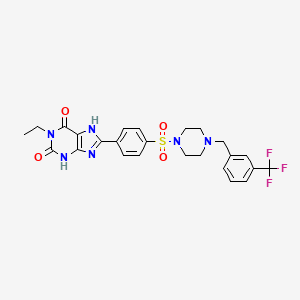
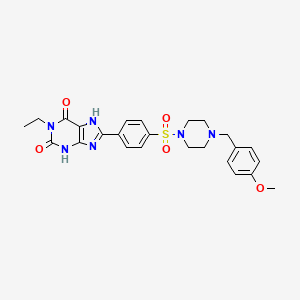
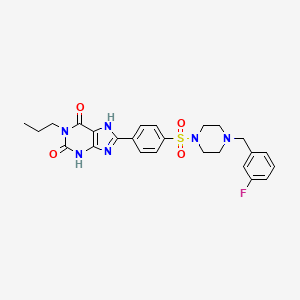
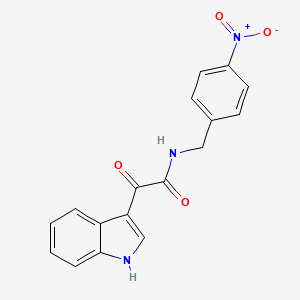
![8-(4-(1-(4-(5-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yloxy)phenyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B10793185.png)
